1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group and a benzenesulfonyl group, which is further modified with a trifluoromethoxy substituent. The presence of the trifluoromethoxy group imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Preparation of 2-(Trifluoromethoxy)benzenesulfonyl chloride: This intermediate is synthesized by reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with thionyl chloride under controlled conditions.
Formation of Piperidine Derivative: The piperidine ring is introduced by reacting the sulfonyl chloride intermediate with piperidine in the presence of a base such as triethylamine.
Carboxamide Formation:
Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be utilized to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, often with amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases and Acids: Sodium hydroxide, hydrochloric acid.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfoxides and Sulfones: Products of oxidation reactions.
Carboxylic Acids and Amines: Resulting from hydrolysis of the carboxamide group.
Scientific Research Applications
1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The sulfonyl and carboxamide groups contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
- 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide
- 1-[2-(Methoxy)benzenesulfonyl]piperidine-4-carboxamide
- 1-[2-(Chloromethoxy)benzenesulfonyl]piperidine-4-carboxamide
Comparison: 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts greater electron-withdrawing effects compared to methoxy or chloromethoxy groups. This results in enhanced chemical stability and reactivity, making it more suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H15F3N2O4S |
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Molecular Weight |
352.33 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H15F3N2O4S/c14-13(15,16)22-10-3-1-2-4-11(10)23(20,21)18-7-5-9(6-8-18)12(17)19/h1-4,9H,5-8H2,(H2,17,19) |
InChI Key |
QOTYGVZIZIRHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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